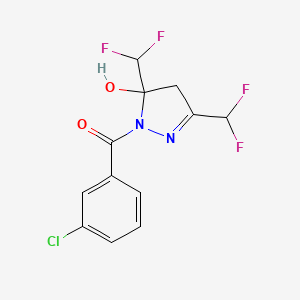![molecular formula C24H32N2O6S B11595073 2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595073.png)
2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(3-metoxi-4-(3-metilbutoxi)fenil)-8-metil-4-oxo-3,4-dihidro-2H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de 2-metoxietílico es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-(3-metoxi-4-(3-metilbutoxi)fenil)-8-metil-4-oxo-3,4-dihidro-2H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de 2-metoxietílico implica varios pasos, incluida la formación del núcleo pirimido[2,1-b][1,3]tiazina y la posterior funcionalización de la molécula. Las rutas sintéticas comunes pueden incluir:
Formación del núcleo pirimido[2,1-b][1,3]tiazina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Funcionalización: Introducción de los grupos metoxietílico, metoxi y metilbutoxi a través de reacciones de sustitución.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(3-metoxi-4-(3-metilbutoxi)fenil)-8-metil-4-oxo-3,4-dihidro-2H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de 2-metoxietílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica para reemplazar grupos funcionales específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como halógenos o grupos alquilo.
Aplicaciones Científicas De Investigación
El 6-(3-metoxi-4-(3-metilbutoxi)fenil)-8-metil-4-oxo-3,4-dihidro-2H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de 2-metoxietílico tiene varias aplicaciones de investigación científica:
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener potencial como molécula bioactiva, interactuando con objetivos biológicos.
Medicina: La investigación puede explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 6-(3-metoxi-4-(3-metilbutoxi)fenil)-8-metil-4-oxo-3,4-dihidro-2H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de 2-metoxietílico implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirimido[2,1-b][1,3]tiazina con diferentes sustituyentes. Algunos ejemplos incluyen:
- 6-[3-metoxi-4-(3-metilbutoxi)fenil]-8-metil-4-oxo-3,4-dihidro-2H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de alilo .
Singularidad
La singularidad del 6-(3-metoxi-4-(3-metilbutoxi)fenil)-8-metil-4-oxo-3,4-dihidro-2H,6H-pirimido[2,1-b][1,3]tiazina-7-carboxilato de 2-metoxietílico radica en su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas únicas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C24H32N2O6S |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C24H32N2O6S/c1-15(2)8-10-31-18-7-6-17(14-19(18)30-5)22-21(23(28)32-12-11-29-4)16(3)25-24-26(22)20(27)9-13-33-24/h6-7,14-15,22H,8-13H2,1-5H3 |
Clave InChI |
ZKWRDNKCJWYJJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11594994.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11594996.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11595003.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11595007.png)
![(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11595015.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-1,2-oxazol-5(4H)-one](/img/structure/B11595018.png)
![(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11595022.png)
![5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B11595028.png)
![5-Methyl-2-[4-oxo-4-[(1-phenylpyrazol-3-yl)amino]butan-2-yl]hexanoic acid](/img/structure/B11595030.png)
![(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595045.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11595056.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11595060.png)
![isopropyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595065.png)
